molecular formula C9H9BrO2 B105087 Ethyl 2-bromobenzoate CAS No. 6091-64-1

Ethyl 2-bromobenzoate

Cat. No.: B105087
CAS No.: 6091-64-1
M. Wt: 229.07 g/mol
InChI Key: BIHHBTVQFPVSTE-UHFFFAOYSA-N
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Description

Ethyl 2-bromobenzoate is an organic compound with the molecular formula C₉H₉BrO₂. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromobenzoate can be synthesized through several methods. One common method involves the esterification of 2-bromobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the bromination of ethyl benzoate. In this process, ethyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the ester group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are commonly used to ensure consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromobenzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active molecules and as a building block in the synthesis of enzyme inhibitors.

    Medicine: It is involved in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Ethyl 2-bromobenzoate can be compared with other brominated benzoates such as:

    Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-bromobenzoate: The bromine atom is located at the para position relative to the ester group.

    2-Bromobenzoic acid: The ester group is replaced by a carboxylic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. Its ortho-bromine substitution makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

ethyl 2-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHHBTVQFPVSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209751
Record name Ethyl 2-bromobenzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6091-64-1
Record name Ethyl 2-bromobenzoate
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Record name Ethyl 2-bromobenzoate
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Record name Ethyl 2-bromobenzoate
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Record name Ethyl 2-bromobenzoate
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Synthesis routes and methods

Procedure details

2-Bromobenzoic acid (2.005 g, 9.47 mmol, 1.0 eq.) was combined with iodoethane (1.60 ml, 19.9 mmol, 2.0 eq.)and sodium bicarbonate (1.68 g, 19.9 mmol, 2.0 eq.) in dimethylformamide (10 ml, 1M) and stirred at room temperature for a total of 4 days. The reaction was then diluted with water (20 ml) and extracted with ether:hexane (1:1, 3×20 ml). The combined organic extracts were washed with aqueous 10% sodium hydrogen sulfite (20 ml), water (20 ml), and aqueous saturated sodium chloride (20 ml). Next, the organic extracts were dried over sodium sulfate, filtered through magnesium sulfate and concentrated. The residue was chromatographed on silica gel (50 g) eluting with ether:hexane (1:6) to furnish the title C compound (2.17 g).
Quantity
2.005 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of ethyl 2-bromobenzoate in organic synthesis?

A: this compound serves as a versatile starting material for synthesizing various heterocyclic compounds, particularly 3,4-dihydroisoquinolin-1(2H)-ones and related structures. [] This is achieved through a multi-step process involving cross-coupling reactions, cyclization, and subsequent modifications.

Q2: Can this compound participate in Heck reactions? What are the potential outcomes?

A: Yes, this compound can undergo Heck reactions with activated alkenes. [] Interestingly, the reaction outcome can vary depending on the alkene used. While reactions with methyl acrylate can yield a mixture of the expected alkene product and a lactone derivative, reactions with acrylonitrile primarily form the corresponding lactone. []

Q3: Are there alternative reducing agents to DIBAL-H for the selective reduction of esters to aldehydes, and how does this compound react in such reactions?

A: Yes, potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) has been shown to effectively reduce this compound to the corresponding aldehyde in good yield. [, ] This reagent offers a milder and potentially more selective alternative to DIBAL-H for this transformation.

Q4: What insights into the crystal structure of this compound derivatives are available?

A: Studies on the crystal structure of a derivative, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)this compound, reveal details about its molecular conformation and intermolecular interactions. [] The crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π interactions, offering insights into its solid-state properties. []

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